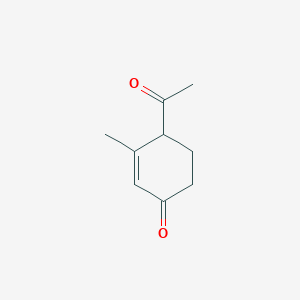
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) is an organic compound with the molecular formula C9H12O2 It is a cyclic ketone with a unique structure that includes both an acetyl group and a methyl group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) can be synthesized through several methods:
Oxidation of 1-methylcyclohex-1-ene: This method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This method uses sulfuric acid to cyclize 3-carbetoxy-6-chlorohept-5-en-2-one.
Industrial Production Methods
Industrial production methods for 2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) typically involve large-scale oxidation reactions using chromium-based reagents due to their efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or more complex ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the acetyl group.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the synthesis of fragrances and flavoring agents due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) involves its interaction with various molecular targets:
Enzymes: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity.
Pathways: It may influence metabolic pathways by altering the concentration of key intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetyl-1-methylcyclohexene: Similar structure but with different positioning of the acetyl and methyl groups.
3-Methyl-2-cyclohexen-1-one: Another cyclic ketone with a similar structure but lacking the acetyl group.
Propriétés
Numéro CAS |
194808-25-8 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-acetyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h5,9H,3-4H2,1-2H3 |
Clé InChI |
COJTTYQJUUCSQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CCC1C(=O)C |
SMILES canonique |
CC1=CC(=O)CCC1C(=O)C |
Synonymes |
2-Cyclohexen-1-one, 4-acetyl-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















